molecular formula C17H18N6O2 B5868535 N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine

N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine

Cat. No. B5868535
M. Wt: 338.4 g/mol
InChI Key: FYEZNGBQLFPGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In dopaminergic neurons, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine is metabolized by monoamine oxidase-B (MAO-B) to form MPP+, which selectively destroys these neurons by inhibiting complex I of the electron transport chain.
Biochemical and Physiological Effects:
N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been shown to have a variety of biochemical and physiological effects, including inhibition of topoisomerase II, induction of apoptosis, destruction of dopaminergic neurons, and immunomodulatory effects. These effects make N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine a promising candidate for further research in a variety of areas.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the compound. Additionally, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been extensively studied in scientific research, making it a well-characterized compound. However, one limitation of using N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine in lab experiments is its potential toxicity, particularly in the case of Parkinson's disease research where N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine is metabolized to MPP+.

Future Directions

There are many potential future directions for research on N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine. In cancer research, further studies could focus on the mechanism of action of N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine and its potential use in combination with other chemotherapy drugs. In neurology, future research could focus on developing N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine analogs that selectively target dopaminergic neurons without causing toxicity. In immunology, future studies could focus on the immunomodulatory effects of N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine and its potential use in treating autoimmune diseases.
In conclusion, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine, or N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine, is a promising compound that has been extensively studied in scientific research for its potential therapeutic applications. Its well-established synthesis method and variety of biochemical and physiological effects make it a valuable candidate for further research in a variety of areas.

Synthesis Methods

The synthesis of N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine involves the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with hydrazine hydrate and sodium azide. The resulting product is then treated with ammonium chloride to yield the final compound.

Scientific Research Applications

N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been studied for its potential therapeutic applications in a variety of areas, including cancer research, neurology, and immunology. In cancer research, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been studied for its potential use in treating Parkinson's disease, as it has been shown to selectively destroy dopaminergic neurons. In immunology, N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine has been shown to have immunomodulatory effects, making it a potential candidate for use in autoimmune diseases.

properties

IUPAC Name

1-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-24-16-11-14(12-19-23-17(18)20-21-22-23)7-8-15(16)25-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZNGBQLFPGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]tetrazol-5-amine

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